3-Chloro-5-methoxy-2-nitroaniline
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Overview
Description
3-Chloro-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3 It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position, a methoxy group at the fifth position, and a nitro group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 3-chloroaniline to introduce the nitro group. This is followed by the methoxylation of the resulting nitro compound to obtain the final product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the methoxylation can be achieved using methanol in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer nitrating agents, such as nitrogen dioxide, instead of traditional nitric acid-sulfuric acid mixtures, can improve the safety and environmental impact of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 3-Chloro-5-methoxy-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 3-Chloro-5-hydroxy-2-nitroaniline.
Scientific Research Applications
3-Chloro-5-methoxy-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro and amino groups.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to its targets. The chlorine atom can also affect the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-nitroaniline: Lacks the methoxy group, making it less polar and potentially less reactive in certain reactions.
5-Methoxy-2-nitroaniline: Lacks the chlorine atom, which can affect its reactivity and binding properties.
2-Methoxy-5-nitroaniline: Similar structure but different substitution pattern, leading to different chemical and physical properties
Uniqueness
3-Chloro-5-methoxy-2-nitroaniline is unique due to the combination of its substituents, which confer specific reactivity and binding properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring allows for a wide range of chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
3-chloro-5-methoxy-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTQDNPAUJXOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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